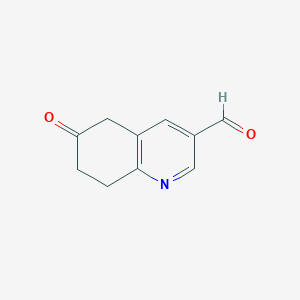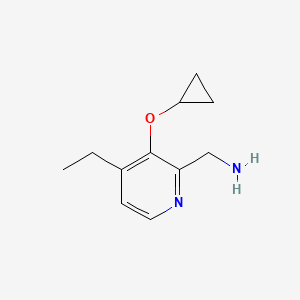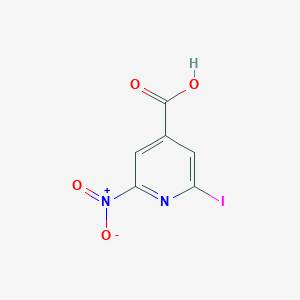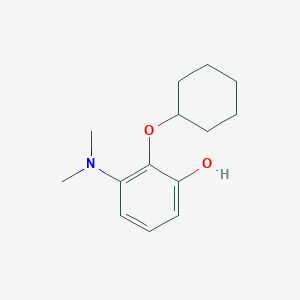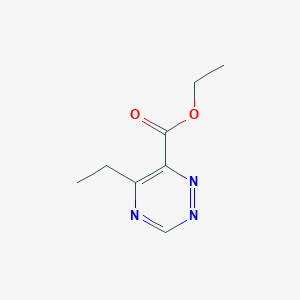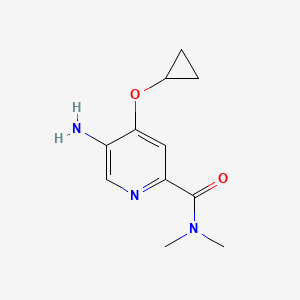
5-Hydroxy-2-(methylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-(methylamino)benzonitrile is an organic compound that belongs to the class of hydroxybenzonitriles It is characterized by the presence of a hydroxyl group (-OH) and a methylamino group (-NHCH3) attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(methylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also incorporate green chemistry principles, such as the use of ionic liquids as solvents and catalysts, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(methylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl and methylamino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzonitriles depending on the electrophile used.
Scientific Research Applications
5-Hydroxy-2-(methylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(methylamino)benzonitrile involves its interaction with specific molecular targets. The hydroxyl and methylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of covalent adducts with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzonitrile: Lacks the methylamino group, making it less versatile in certain reactions.
5-Hydroxy-2-aminobenzonitrile: Similar structure but without the methyl group, leading to different reactivity and applications.
2-(Methylamino)benzonitrile: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
Uniqueness
5-Hydroxy-2-(methylamino)benzonitrile is unique due to the presence of both hydroxyl and methylamino groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its analogs .
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
5-hydroxy-2-(methylamino)benzonitrile |
InChI |
InChI=1S/C8H8N2O/c1-10-8-3-2-7(11)4-6(8)5-9/h2-4,10-11H,1H3 |
InChI Key |
OMQJGIMLVPRGOB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



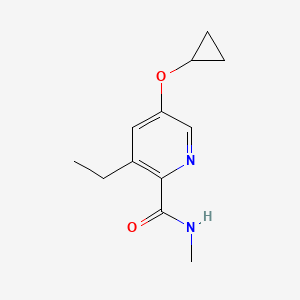
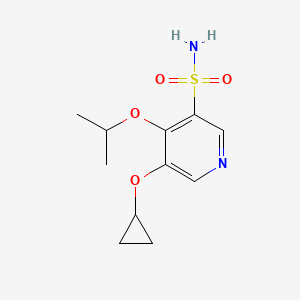
![Ethyl (8aR)-6-hydroxy-8a-methyl-3,4,6,7,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B14844093.png)

